N-(4-methylphenyl)-4-(4-nitrophenyl)piperazine-1-carbothioamide
Overview
Description
N-(4-methylphenyl)-4-(4-nitrophenyl)piperazine-1-carbothioamide is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-methylphenyl group and a 4-nitrophenyl group, along with a carbothioamide functional group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-4-(4-nitrophenyl)piperazine-1-carbothioamide typically involves the reaction of 4-methylphenylpiperazine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiourea to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-4-(4-nitrophenyl)piperazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides.
Hydrolysis: The carbothioamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Substitution: Alkyl halides, organic solvents
Hydrolysis: Acidic or basic conditions, water
Major Products Formed
Oxidation: 4-amino-4-(4-methylphenyl)piperazine-1-carbothioamide
Substitution: N-alkylated derivatives of the original compound
Hydrolysis: 4-(4-methylphenyl)piperazine-1-carboxylic acid and 4-nitroaniline
Scientific Research Applications
N-(4-methylphenyl)-4-(4-nitrophenyl)piperazine-1-carbothioamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Materials Science: The compound’s unique structural properties make it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies investigating the interactions of piperazine derivatives with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-4-(4-nitrophenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)piperazine-1-carbothioamide
- 4-(4-nitrophenyl)piperazine-1-carbothioamide
- N-(4-methylphenyl)-4-(4-chlorophenyl)piperazine-1-carbothioamide
Uniqueness
N-(4-methylphenyl)-4-(4-nitrophenyl)piperazine-1-carbothioamide is unique due to the presence of both a 4-methylphenyl group and a 4-nitrophenyl group on the piperazine ring. This dual substitution pattern imparts distinct chemical and biological properties to the compound, differentiating it from other piperazine derivatives.
Properties
IUPAC Name |
N-(4-methylphenyl)-4-(4-nitrophenyl)piperazine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-14-2-4-15(5-3-14)19-18(25)21-12-10-20(11-13-21)16-6-8-17(9-7-16)22(23)24/h2-9H,10-13H2,1H3,(H,19,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMAIRQWRQGRJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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